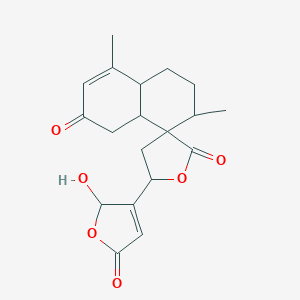
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as BDBQ, is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties in various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. This compound has also been found to be stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can limit its use in aqueous solutions. This compound can also be toxic at high concentrations, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to investigate its potential therapeutic properties in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to identify more potent and selective compounds. Furthermore, the development of novel drug delivery systems for this compound can enhance its bioavailability and reduce its toxicity.
Synthesemethoden
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized by the reaction of 4-bromoaniline and methyl anthranilate in the presence of a catalyst, such as palladium or copper. The reaction takes place under mild conditions, and the yield of this compound is relatively high. The synthesized product can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Eigenschaften
Molekularformel |
C15H13BrN2O |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-6-8-11(16)9-7-10)17-13-5-3-2-4-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
InChI-Schlüssel |
RLNYEGKEDRJIFL-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



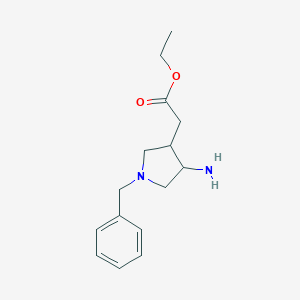
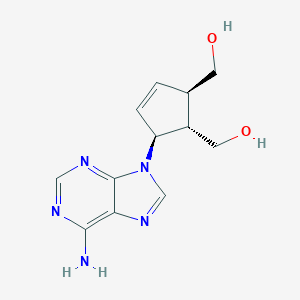
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
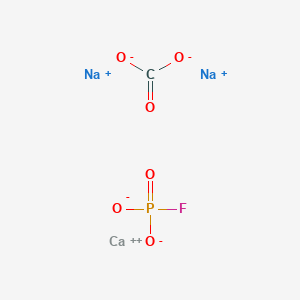
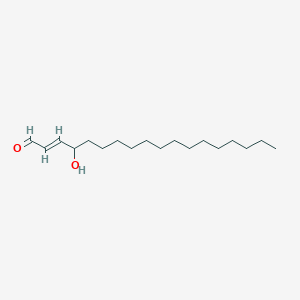
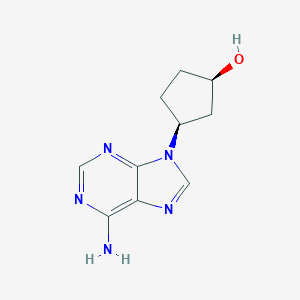
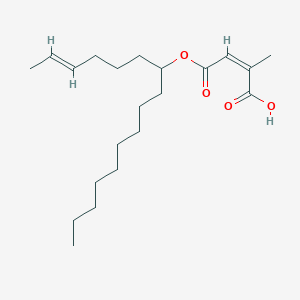

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
